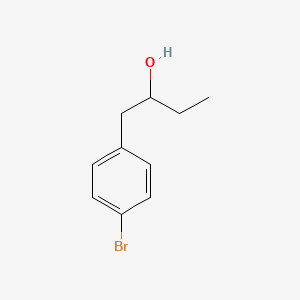

1-(4-Bromophenyl)butan-2-ol

Description

Contextualization within Halogenated Phenyl-Substituted Alcohol Chemistry

Halogenated phenyl-substituted alcohols are a class of organic compounds characterized by a hydroxyl group and a halogen atom attached to a phenyl-alkyl scaffold. The properties and reactivity of these molecules are governed by the interplay between the alcohol functional group, the aromatic ring, and the halogen substituent.

The alcohol group, like that in alcohols and phenols, is polar and can engage in hydrogen bonding, influencing physical properties such as boiling point and solubility. ncert.nic.in It is a weak acid and can be deprotonated by strong bases to form a corresponding alkoxide. libretexts.org The phenyl ring, with its delocalized π-electron system, provides a site for electrophilic aromatic substitution and influences the reactivity of adjacent functional groups.

The introduction of a halogen, such as bromine, significantly impacts the molecule's chemical behavior. The bromine atom is an electron-withdrawing group via induction but an ortho-, para-director in electrophilic aromatic substitution reactions due to resonance effects. More importantly in modern synthesis, the carbon-bromine bond serves as a crucial reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. mdpi.com This allows for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the molecular framework. Furthermore, the presence of heavy halogens like bromine can facilitate halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, which can be exploited in crystal engineering and molecular recognition. acs.org

The relative positioning of these functional groups, as seen in 1-(4-bromophenyl)butan-2-ol, creates a molecule with distinct reactive sites that can often be addressed chemoselectively, making it a versatile intermediate in multistep synthetic sequences.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₁₃BrO | 229.11 | Secondary alcohol, p-bromophenyl group |

| 1-Phenylbutan-2-ol | C₁₀H₁₄O | 150.22 | Non-halogenated analogue |

| 1-(4-Chlorophenyl)butan-2-ol | C₁₀H₁₃ClO | 184.66 | Chloro-analogue |

This table is generated based on general chemical knowledge and data for related structures.

Significance as a Chiral Secondary Alcohol Synthon in Contemporary Organic Chemistry

The paramount importance of this compound in contemporary organic chemistry lies in its identity as a chiral secondary alcohol. The carbon atom bearing the hydroxyl group is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-bromophenyl)butan-2-ol and (S)-1-(4-bromophenyl)butan-2-ol. In the synthesis of pharmaceuticals and other biologically active molecules, often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the ability to produce single, enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.

Chiral alcohols like the enantiomers of this compound are highly sought-after synthons, or building blocks, for the construction of these complex, enantiopure targets. cymitquimica.combldpharm.comaksci.comarranchemical.ie The primary method for producing such chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 1-(4-bromophenyl)butan-2-one (B2587844). This transformation can be achieved using chemical catalysts (e.g., asymmetric hydrogenation) or, increasingly, through biocatalysis.

Chemoenzymatic synthesis, which utilizes enzymes as catalysts, has emerged as a powerful and environmentally benign strategy. scialert.netresearchgate.net Alcohol dehydrogenases (ADHs), often from microorganisms like yeast or bacteria, are particularly effective for the asymmetric reduction of ketones. mdpi.comgoogle.commdpi.com These enzymes can exhibit exceptionally high levels of stereoselectivity, producing one enantiomer of the alcohol in very high enantiomeric excess (e.e.). researchgate.net The choice of enzyme is critical, as different ADHs can have opposite stereopreferences, allowing for the selective synthesis of either the (R)- or (S)-alcohol from the same starting ketone. tudelft.nl For instance, studies on the closely related substrate 1-(4-bromo-phenyl)-ethanone have shown that biocatalysts like Aspergillus niger can produce the (R)-enantiomer with high selectivity. scialert.net

The combination of a defined stereocenter at the alcohol and a reactive aryl bromide handle makes this compound a bifunctional building block. This allows for a synthetic strategy where the stereochemistry is set first via asymmetric reduction, and then the aryl bromide is used for subsequent molecular elaboration through cross-coupling reactions, providing a highly efficient and modular route to complex chiral molecules. mdpi.comresearchgate.net

Table 2: Research Findings on the Asymmetric Reduction of Prochiral Aryl Ketones

| Substrate | Biocatalyst/Enzyme | Product | Conversion/Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| 1-(4-bromo-phenyl)-ethanone | Aspergillus niger | (R)-1-(4-Bromo-phenyl)-ethanol | >99% Conversion | 95.8% |

| 1-(4-bromo-phenyl)-ethanone | (S)-1-phenylethanol dehydrogenase (PEDH) | (S)-1-(4-bromophenyl)ethanol | 100% | >99% |

| Various aromatic ketones | Phaseolus angularis (Adzuki bean) crude enzyme | Corresponding (S)-alcohols | High | >98% |

| 1-(4′-bromophenyl)-2,2,2-trifluoroethanone | ADH from Ralstonia sp. (RasADH) | (R)-1-(4'-bromophenyl)-2,2,2-trifluoroethanol | Quantitative | >99% |

This table summarizes findings from various studies on substrates similar to 1-(4-bromophenyl)butan-2-one to illustrate the utility of biocatalysis in generating chiral halogenated phenyl-substituted alcohols. Data sourced from references mdpi.comscialert.netresearchgate.netnih.govuniba.it.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10,12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQNYWQZYFKMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization Reactions of 1 4 Bromophenyl Butan 2 Ol

Reactivity of the Hydroxyl Functionality

The secondary alcohol group in 1-(4-bromophenyl)butan-2-ol is a key site for various functionalization reactions. Its reactivity allows for the introduction of diverse structural motifs through derivatization, oxidation to a ketone, or formation of new carbon-oxygen bonds.

Derivatization to Ethers and Esters

The hydroxyl group of this compound can be readily converted into ethers and esters, which are common strategies for protecting the alcohol functionality or for introducing new properties to the molecule.

Ether Formation: The Williamson ether synthesis provides a classic method for converting alcohols into ethers. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. For this compound, this process allows for the introduction of a variety of alkyl groups.

Esterification: Esters can be synthesized through the reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and the formation of the ester is typically favored by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, the use of more reactive acyl chlorides or anhydrides, often in the presence of a base like pyridine, provides a more direct and often irreversible route to the corresponding esters. organic-chemistry.org

| Reaction Type | Reagents | Product |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-(4-Bromophenyl)-2-alkoxybutane |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | 1-(4-Bromophenyl)butan-2-yl ester |

| Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | 1-(4-Bromophenyl)butan-2-yl ester |

Selective Oxidation to Ketone Precursors

The selective oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 1-(4-bromophenyl)butan-2-one (B2587844). This transformation is a fundamental reaction in organic synthesis, as ketones are valuable intermediates for creating new carbon-carbon bonds. A variety of oxidizing agents can be employed for this purpose, ranging from classic chromium-based reagents to milder, more selective modern methods. libretexts.org

Common oxidizing agents for converting secondary alcohols to ketones include:

Chromic acid (H₂CrO₄) , often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). libretexts.org

Pyridinium chlorochromate (PCC) , a milder reagent that is effective for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones without significant overoxidation. libretexts.org

Potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are also effective but can be less selective. libretexts.org

Green Oxidants: Modern synthetic chemistry emphasizes the use of environmentally benign reagents. Hydrogen peroxide (H₂O₂), in the presence of various catalysts, serves as a green oxidant for the selective oxidation of benzylic alcohols. mdpi.com Photocatalytic methods using air or molecular oxygen as the ultimate oxidant also provide a sustainable approach to this transformation. rsc.orgrsc.org

The choice of oxidant depends on the desired selectivity and the presence of other functional groups in the molecule. For this compound, the oxidation must be selective for the hydroxyl group without affecting the bromophenyl moiety.

| Oxidizing System | Reagent(s) | General Conditions |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Room temperature |

| PCC Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Room temperature |

| TEMPO-based Oxidation | TEMPO (catalyst), Co-oxidant (e.g., NaOCl) | Mild conditions |

| Green Photocatalysis | Photocatalyst (e.g., Thioxanthenone), Air (O₂) | Visible light irradiation |

| Hydrogen Peroxide | H₂O₂, Catalyst (e.g., Mo or V complexes) | Varies with catalyst |

Carbon-Oxygen Bond Formation Reactions (e.g., Copper(II)-catalyzed O-Arylation)

Beyond simple etherification, the hydroxyl group can participate in more advanced carbon-oxygen bond-forming reactions, such as the copper-catalyzed O-arylation. This reaction, a variation of the Ullmann condensation, allows for the synthesis of diaryl ethers and alkyl aryl ethers. In the context of this compound, this transformation would involve coupling the alcohol with an aryl halide to form a 1-(4-bromophenyl)-2-aryloxybutane derivative.

The reaction typically requires a copper catalyst (e.g., CuI), a ligand (such as picolinic acid or N,N'-dimethylethylenediamine), and a base (e.g., K₃PO₄ or Cs₂CO₃) in a suitable solvent like DMSO or dioxane. rsc.orgnih.govmit.edu These methods have been refined to proceed under milder conditions than the classical Ullmann reaction and tolerate a wider range of functional groups. mit.edu This catalytic approach provides a powerful tool for constructing complex ether linkages that are prevalent in many biologically active molecules and materials.

Transformations Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile handle for a variety of transformations, most notably for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. The 4-bromophenyl group of this compound makes it an ideal substrate for these transformations. The relative reactivity of aryl halides in these couplings generally follows the trend I > Br > OTf >> Cl. harvard.edu

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials. nih.gov For this compound, the aryl bromide can be coupled with a variety of arylboronic acids to generate derivatives containing a biaryl system, while retaining the butan-2-ol side chain.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring to form a Pd(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

A wide range of palladium catalysts, ligands, bases, and solvent systems have been developed to optimize the Suzuki-Miyaura coupling for various substrates.

| Component | Examples |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (PPh₃), Buchwald-type phosphines |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt |

| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters (e.g., pinacol (B44631) esters) |

This reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of the boronic acid reagents. harvard.edu The coupling of this compound with different arylboronic acids can produce a library of complex chiral alcohols with diverse electronic and steric properties.

Reactions on the Butane (B89635) Backbone and Side Chains

The butane backbone and its hydroxyl group offer a secondary platform for chemical modification, allowing for the construction of more complex molecular architectures.

To engage the butane backbone in carbon-carbon bond-forming reactions like the Michael addition or Diels-Alder reaction, the parent alcohol must first be converted into a suitable reactive intermediate.

Michael Addition: The Michael reaction is the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgnih.gov To prepare a Michael acceptor from this compound, a two-step sequence would be necessary:

Oxidation of the secondary alcohol to the corresponding ketone, 1-(4-bromophenyl)butan-2-one.

Introduction of a double bond in conjugation with the carbonyl group to form an enone, such as (E)-1-(4-bromophenyl)but-2-en-1-one. This type of α,β-unsaturated ketone is a versatile synthetic intermediate, primed to react with Michael donors like malonates or cuprates to form a new carbon-carbon bond at the β-position. masterorganicchemistry.comwikipedia.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. nih.govsigmaaldrich.commasterorganicchemistry.com To utilize a derivative of this compound in this reaction, one could envision transforming the butane chain into a conjugated diene. This would involve multiple steps, such as dehydration to form an alkene, followed by further synthetic manipulations to install a second double bond in conjugation. This resulting diene could then react with a dienophile (e.g., maleic anhydride) to construct a complex bicyclic system.

Epoxides (oxiranes) are highly useful three-membered cyclic ethers that serve as versatile synthetic intermediates due to the ring strain that makes them susceptible to ring-opening by nucleophiles. wikipedia.org An oxirane-containing analogue, such as 4-bromostyrene (B1200502) oxide, is a close and relevant model. This chiral building block features both a reactive epoxide ring and a bromine atom that can be used for cross-coupling reactions. wikipedia.org

The synthesis of an epoxide from this compound could be envisioned by first dehydrating the alcohol to 1-(4-bromophenyl)but-2-ene and then treating the alkene with an epoxidizing agent like m-CPBA. Alternatively, the related 2,3-epoxybutane (B1201590) is prepared from 2-butene (B3427860) via a chlorohydrin intermediate.

Once formed, the epoxide can undergo ring-opening reactions with a wide array of nucleophiles. wikipedia.org

Under Basic or Neutral Conditions (SN2-type): Nucleophiles such as amines, alkoxides, or organometallic reagents will attack the less sterically hindered carbon of the epoxide ring.

Under Acidic Conditions (SN1-like): The reaction proceeds via a protonated epoxide. The nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge in the transition state.

These ring-opening reactions are highly stereospecific, proceeding with inversion of configuration at the site of attack, providing a reliable method for installing two adjacent functional groups with defined stereochemistry. wikipedia.org

Stereochemical Investigations of 1 4 Bromophenyl Butan 2 Ol

Elucidation of Absolute and Relative Stereochemistry

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, for 1-(4-bromophenyl)butan-2-ol is fundamental to understanding its chemical behavior. As the molecule contains a single stereogenic center at the second carbon atom (C2), it exists as a pair of enantiomers, designated (R) and (S). The elucidation of the absolute configuration of these enantiomers relies on established analytical techniques.

One of the most definitive methods for determining absolute stereochemistry is single-crystal X-ray diffraction. This technique provides an unambiguous assignment of the spatial arrangement of atoms in a crystalline sample. For closely related structures, such as (2S)-4-(4-hydroxyphenyl)butan-2-ol, X-ray crystallography has been successfully used to confirm the absolute configuration . This method would be equally applicable to crystalline derivatives of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers another powerful approach. The alcohol can be esterified with an enantiomerically pure CDA, such as (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride), to form a pair of diastereomeric esters researchgate.net. The differing spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum. By analyzing these differences, particularly for protons near the stereocenter, the absolute configuration of the original alcohol can be deduced based on established empirical models researchgate.net.

Diastereoselective Control in Complex Synthesis

While this compound itself has only one stereocenter, its synthesis from prochiral precursors or its use as an intermediate in the synthesis of more complex molecules with multiple stereocenters necessitates control over diastereoselectivity. The primary route to this alcohol often involves the reduction of the corresponding ketone, 1-(4-bromophenyl)butan-2-one (B2587844).

When this ketone is part of a larger molecule that already contains a stereocenter, the reduction of the carbonyl group can lead to two different diastereomers. The stereochemical outcome of such a reduction is governed by the steric and electronic environment around the reaction center. Diastereoselective control is typically achieved by the careful selection of reducing agents and reaction conditions. For instance, reductions of α-substituted ketones can be rationalized using predictive models like the Felkin-Anh model, which considers the steric hindrance of the substituents adjacent to the carbonyl group to predict the favored direction of nucleophilic attack figshare.comscilit.com. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less hindered face, leading to a high diastereomeric excess of one of the alcohol products. This control is critical in multi-step syntheses where establishing the correct relative stereochemistry is essential for the final product's biological activity.

Enantiomeric Excess Determination and Chiral Purity Assessment Methods

Quantifying the enantiomeric purity of a sample of this compound is crucial, and this is typically accomplished using chromatographic techniques employing a chiral stationary phase (CSP). Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant methods for this analysis. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for separating enantiomers. phenomenex.com The separation is achieved based on the differential transient diastereomeric interactions between the enantiomers and the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for resolving a wide range of chiral compounds, including aryl-substituted alcohols. For instance, a Chiralpak AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been successfully used to determine the enantiomeric excess of the direct synthetic precursor, (4R)-(4-Bromophenyl)-4-hydroxy-2-butanone rsc.org. Similar CSPs are effective for the target alcohol. The mobile phase typically consists of a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as 2-propanol.

Interactive Data Table: Typical Chiral HPLC Parameters

| Parameter | Value | Reference Example |

| Column | Chiralpak AD | rsc.org |

| Mobile Phase | n-Hexane / 2-Propanol (92.5:7.5 v/v) | rsc.org |

| Flow Rate | 0.8 - 1.0 mL/min | rsc.org |

| Detection | UV at 220-254 nm | rsc.org |

| Result | Baseline separation of enantiomers | nih.gov |

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC provides excellent resolution and sensitivity. This method often utilizes capillary columns coated with a CSP, commonly a derivative of cyclodextrin (B1172386). gcms.cz The enantiomers are separated based on their differing inclusion complex stabilities with the cyclodextrin host. The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the optimization of chromatographic parameters, such as the temperature program and carrier gas linear velocity, are critical for achieving baseline separation. nih.gov

Interactive Data Table: Typical Chiral GC Parameters

| Parameter | Value | Reference Example |

| Column | Cyclodextrin-based (e.g., Rt-bDEXse) | nih.gov |

| Carrier Gas | Hydrogen or Helium | gcms.cz |

| Temperature Program | Optimized gradient (e.g., 70°C to 150°C) | nih.gov |

| Detector | Flame Ionization Detector (FID) | nih.gov |

| Result | High-resolution separation of enantiomers | nih.gov |

Chiral Resolution Techniques for Enantiomeric Separation

When this compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), a process known as chiral resolution is required to separate them. wikipedia.org

Classical Chemical Resolution

The most traditional method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. wikipedia.org For an alcohol, this can be achieved by esterification with a chiral carboxylic acid, such as tartaric acid or mandelic acid. The resulting diastereomeric esters have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired ester is hydrolyzed to yield the enantiomerically pure alcohol and the resolving agent. wikipedia.org

Chromatographic Resolution

Preparative chiral chromatography is a direct method for separating enantiomers on a larger scale. This technique uses the same principles as analytical chiral HPLC but employs larger columns and higher sample loadings to isolate multigram quantities of each enantiomer. Although it can be resource-intensive, it often provides high enantiomeric purity.

Enzymatic Resolution

Enzymatic resolution offers a highly selective alternative. Enzymes, particularly lipases, can exhibit high enantioselectivity in catalyzing reactions. For example, a racemic mixture of this compound can be subjected to transesterification with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. The resulting mixture of the acylated enantiomer and the unreacted enantiomeric alcohol can then be easily separated by standard chromatographic methods.

Role As a Versatile Synthetic Precursor and Chiral Building Block

Utilization in Multi-Step Organic Synthesis Schemes

Multi-step synthesis is the cornerstone of creating complex organic molecules from simpler, readily available starting materials. libretexts.orgyoutube.comlibretexts.org In this context, 1-(4-bromophenyl)butan-2-ol serves as a valuable intermediate, offering two distinct points for chemical modification. The planning of such syntheses often involves retrosynthetic analysis, where chemists work backward from the target molecule to identify key precursors, such as this compound. youtube.comlibretexts.org

The synthetic utility of this compound lies in the sequential or concurrent transformation of its two primary functional groups: the secondary alcohol and the aryl bromide.

Transformations of the Alcohol Group: The secondary alcohol can undergo a range of classical organic reactions. For instance, oxidation can convert it into the corresponding ketone, 1-(4-bromophenyl)butan-2-one (B2587844). This transformation opens up further synthetic pathways, such as reactions at the alpha-carbon or nucleophilic additions to the carbonyl group. doubtnut.com Alternatively, the alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), making the adjacent carbon susceptible to nucleophilic substitution (SN2) reactions, or facilitating elimination reactions to form an alkene. libretexts.org

Reactions at the Aryl Bromide: The bromo-substituent on the phenyl ring is a key handle for carbon-carbon bond formation. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgmdpi.com This reaction allows for the formation of a new bond between the brominated carbon and a carbon atom from an organoboron compound (like a boronic acid or ester), enabling the synthesis of complex biaryl structures. nih.govnih.gov The reactivity of aryl halides in such reactions (I > Br > Cl) makes the bromo-group a reliable and efficient coupling partner. libretexts.org

A hypothetical multi-step synthesis could involve, for example, first protecting the alcohol, then performing a Suzuki coupling to build a more complex carbon skeleton, and finally deprotecting and oxidizing the alcohol to yield a complex ketone. The ability to perform these transformations makes this compound a strategic component in the synthesis of elaborate molecular targets. orgsyn.orgorgsyn.org

Building Block for Chiral Drug Discovery and Agrochemical Development

Chirality is a fundamental concept in the development of pharmaceuticals and agrochemicals, as the different enantiomers of a molecule often exhibit vastly different biological activities. nih.govmdpi.com One enantiomer might provide the desired therapeutic effect, while the other could be inactive or even harmful. pharmtech.com Consequently, the synthesis of single-enantiomer drugs is a major focus in medicinal chemistry. nih.gov

Chiral alcohols like (R)- or (S)-1-(4-bromophenyl)butan-2-ol are highly sought-after chiral building blocks. They are incorporated into larger molecules to introduce a specific stereocenter, which is crucial for the molecule's interaction with chiral biological targets like enzymes and receptors. researchgate.net

Applications in Drug Discovery: The 1,2-amino alcohol motif, which can be synthesized from chiral alcohols, is a structural component found in numerous FDA-approved drugs. researchgate.net The phenylpropanolamine framework, which is structurally related to this compound, is present in many biologically active agents. researchgate.net The synthesis of chiral intermediates is a key step in the production of many modern pharmaceuticals. researchgate.net For example, the synthesis of the anti-inflammatory drug Ketoprofen and the antifungal Bifonazole can proceed through bromobenzophenone intermediates, which are structurally analogous to the ketone derived from this compound. mdpi.com

Applications in Agrochemical Development: The principles of chirality are equally important in the agrochemical industry to create more effective and selective pesticides with reduced environmental impact. semanticscholar.org A structurally similar compound, 1-(4-phenoxyphenyl)-2-propyl alcohol, is a known intermediate in the synthesis of the insecticide pyriproxyfen, highlighting the utility of such chiral synthons in this field. google.com The bromophenyl group itself is a common feature in various pesticides.

The production of enantiomerically pure this compound can be achieved through asymmetric synthesis, such as the enantioselective reduction of the corresponding ketone, or by chiral resolution of the racemic mixture. nih.gov

Precursor to Structurally Diverse Bromophenyl-Containing Compounds

The dual functionality of this compound makes it an excellent starting point for generating a wide variety of structurally diverse molecules containing the bromophenyl moiety. This versatility is crucial for creating libraries of compounds for drug discovery and materials science research.

The hydroxyl group can be transformed to introduce new functionalities. For example, esterification with various carboxylic acids yields a range of esters, while etherification can introduce different alkyl or aryl groups. Oxidation to the ketone, followed by reactions such as the Wittig reaction, can lead to the formation of alkenes.

The true power of this precursor, however, is often realized through the modification of the aryl bromide via cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful tool for this purpose. libretexts.orgnih.gov By coupling this compound (or a protected version) with different aryl or vinyl boronic acids, a vast array of biaryl and styrenyl derivatives can be synthesized. nih.govorgsyn.orgbeilstein-journals.org This method is widely used due to the stability and low toxicity of the boronic acid reagents. mdpi.com

Table 1: Potential Transformations of this compound

| Starting Functional Group | Reaction Type | Reagent Example(s) | Resulting Functional Group/Structure |

|---|---|---|---|

| Secondary Alcohol | Oxidation | PCC, Jones' Reagent | Ketone |

| Secondary Alcohol | Esterification | Acyl Chloride, Carboxylic Acid + DCC | Ester |

| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl structure |

| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst, Base | Styrenyl structure |

These reactions demonstrate how this compound can be systematically elaborated into more complex structures, such as heterocyclic compounds or molecules with multiple aromatic rings, which are of interest for their potential biological activities. researchgate.netnih.gov

Contribution to the Development of Asymmetric Catalysis

Asymmetric catalysis aims to create chiral molecules from achiral starting materials with high enantioselectivity. While this compound is often a product of asymmetric catalysis (e.g., via asymmetric reduction of the ketone), it also has the potential to contribute to the development of new catalytic systems, primarily by serving as a chiral auxiliary. wikipedia.org

A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com After the reaction, the auxiliary is removed and can often be recovered. The key requirements for a good chiral auxiliary are that it must induce high stereoselectivity and be easily attached and removed.

Chiral alcohols are frequently used as auxiliaries. researchgate.net In principle, enantiomerically pure this compound could be attached to a prochiral molecule, for example, through an ester or ether linkage. The steric bulk and electronic properties of the bromophenyl-butyl group could then influence a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, forcing it to proceed with a specific stereochemistry. wikipedia.orgresearchgate.net For instance, chiral oxazolidinones, popularized by David Evans, are a class of auxiliaries derived from amino alcohols that are highly effective in directing stereoselective alkylation and aldol reactions. wikipedia.org While direct application of this compound as an auxiliary is not widely documented, its structural features are consistent with those used in established chiral auxiliary systems. Its role as a chiral building block is a testament to the value of its stereogenic center in influencing the three-dimensional structure of molecules. researchgate.net

Advanced Analytical Methodologies for Characterization and Structural Elucidation

Spectroscopic Techniques

Spectroscopy is a fundamental tool for elucidating the structure of organic compounds by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-Bromophenyl)butan-2-ol provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic AA'BB' system, in the range of δ 7.0-7.5 ppm. The proton attached to the hydroxyl-bearing carbon (CH-OH) would appear as a multiplet. The adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyl chain would show complex splitting patterns due to their proximity to the chiral center. The hydroxyl proton (-OH) signal can appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected for the butyl chain carbons and four signals for the bromophenyl group carbons. The carbon atom bonded to the electronegative bromine (C-Br) will be significantly shifted, as will the carbon atom bonded to the hydroxyl group (C-OH). docbrown.info The chemical shifts for the aromatic carbons provide confirmation of the substitution pattern. orgsyn.org

Table 1: Predicted NMR Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~0.9 | -CH₃ (ethyl) | ~10 |

| -CH₂- (ethyl) | ~1.5 | -CH₂- (ethyl) | ~30 |

| -OH | Variable (broad s) | -CH₂- (benzyl) | ~45 |

| -CH₂- (benzyl) | ~2.7 | -CH(OH) | ~72 |

| -CH(OH) | ~3.7 | C (aromatic, C-CH₂) | ~140 |

| Aromatic H | ~7.1 (d) | C (aromatic, C-Br) | ~120 |

| Aromatic H | ~7.4 (d) | CH (aromatic) | ~131 |

| CH (aromatic) | ~130 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. whitman.edu

The mass spectrum of this compound will exhibit a characteristic molecular ion peak (M⁺) that is actually a doublet of peaks of nearly equal intensity (M⁺ and M+2⁺) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). researchgate.net

Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. libretexts.orgyoutube.com For this compound, alpha-cleavage could lead to fragments corresponding to the bromobenzyl cation or the C₃H₇O⁺ fragment. Another significant fragmentation would be the cleavage of the benzylic bond, generating a stable bromotropylium ion.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the compound from a mixture before it enters the mass spectrometer. It is particularly useful for analyzing non-volatile or thermally unstable compounds. For brominated compounds, LC-MS with negative-ion electrospray ionization can be used to selectively detect the bromide ions (m/z 79 and 81) produced by in-source fragmentation. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): This method is suitable for volatile and thermally stable compounds. The compound is vaporized and separated on a GC column before detection by MS. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. researchgate.net

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge) | Possible Fragment Identity | Notes |

| 230/232 | [C₁₀H₁₃BrO]⁺ | Molecular Ion (M⁺) peak doublet, characteristic of a monobrominated compound. |

| 212/214 | [M - H₂O]⁺ | Loss of a water molecule from the molecular ion. |

| 199/201 | [M - CH₂CH₃]⁺ | Alpha-cleavage, loss of an ethyl radical. |

| 185/187 | [C₇H₆Br]⁺ | Formation of a bromotropylium ion. |

| 171/173 | [C₇H₆Br]⁺ | Loss of the butanol side chain. |

| 155/157 | [C₆H₄Br]⁺ | Phenyl-bromine fragment. |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage fragment from the butanol side chain. |

Vibrational spectroscopy measures the interaction of infrared radiation or the inelastic scattering of monochromatic light (Raman) with a molecule, providing information about its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. docbrown.info C-H stretching vibrations from the aromatic ring and the alkyl chain would appear around 2850-3100 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected in the 1100-1150 cm⁻¹ region. Vibrations associated with the p-substituted aromatic ring would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong signals, making it a useful tool for characterizing the substituted phenyl group. nih.govuci.edu The symmetric vibrations of the molecule are particularly Raman-active. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. dundee.ac.uk

Chromatographic Separation and Purity Analysis

Chromatography is essential for separating the compound from reaction mixtures or impurities and for analyzing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. phenomenex.com For this compound, reversed-phase HPLC would be a common method for purity analysis.

Given that the carbon atom bearing the hydroxyl group is a stereocenter, this compound exists as a pair of enantiomers. Separating these enantiomers is critical, particularly in pharmaceutical contexts. Chiral HPLC is the most widely used method for this purpose. phenomenex.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chiralpedia.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., ChiralPAK® phases), are often effective for separating a wide range of chiral compounds, including alcohols. researchgate.net The separation can be achieved using normal-phase (e.g., heptane/isopropanol) or reversed-phase mobile phases. mdpi.com

GC-MS is a robust method for analyzing the purity of volatile compounds. The sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. Each separated component then enters the mass spectrometer for identification. The resulting chromatogram will show a primary peak for this compound, with the area of the peak corresponding to its relative concentration. Any impurities will appear as separate peaks, allowing for a quantitative assessment of purity. jmchemsci.com

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. For "this compound" (C₁₀H₁₃BrO), the theoretical elemental composition can be precisely calculated.

The experimental determination of the elemental composition is typically achieved through combustion analysis. In this process, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and other elemental gases) are collected and measured. The mass of each product is then used to calculate the percentage of the corresponding element in the original sample.

Although experimental data for "this compound" is not available, the table below presents its theoretical elemental composition. For illustrative purposes, it also includes the experimental and calculated elemental analysis data for a related compound, (E)-1-(4-Bromophenyl)but-2-en-1-one (C₁₀H₉BrO) nih.gov.

| Compound Name | Molecular Formula | Element | Theoretical (%) | Experimental (%) nih.gov |

| This compound | C₁₀H₁₃BrO | Carbon (C) | 52.42 | Data not available |

| Hydrogen (H) | 5.72 | Data not available | ||

| Bromine (Br) | 34.88 | Data not available | ||

| Oxygen (O) | 6.98 | Data not available | ||

| (E)-1-(4-Bromophenyl)but-2-en-1-one | C₁₀H₉BrO | Carbon (C) | 53.36 | 53.40 |

| Hydrogen (H) | 4.03 | 3.95 | ||

| Bromine (Br) | 35.50 | 35.42 | ||

| Oxygen (O) | 7.11 | Not reported |

A close correlation between the experimental and theoretical values for an unknown sample would serve to confirm the empirical and molecular formula of "this compound".

X-ray Crystallography (for crystalline derivatives)

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. This method involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is then detected and analyzed to build a three-dimensional model of the electron density of the molecule. From this model, the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined.

For a compound like "this compound", which may be a liquid or a low-melting solid at room temperature, this technique would be applied to a suitable crystalline derivative. The formation of a crystalline derivative is often a necessary step to obtain a sample of sufficient quality for single-crystal X-ray diffraction analysis.

Currently, there are no published X-ray crystallographic data for "this compound" itself. However, to illustrate the type of detailed structural information that can be obtained, crystallographic data for the related crystalline compound (E)-1-(4-Bromophenyl)but-2-en-1-one is presented below nih.gov. This data reveals the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal's structure.

| Parameter | (E)-1-(4-Bromophenyl)but-2-en-1-one nih.gov |

| Molecular Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.5734 (9) |

| b (Å) | 7.9984 (12) |

| c (Å) | 10.3957 (16) |

| α (°) | 99.648 (6) |

| β (°) | 90.993 (6) |

| γ (°) | 95.882 (6) |

| Volume (ų) | 452.93 (12) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.622 |

Should a crystalline derivative of "this compound" be subjected to X-ray crystallographic analysis, the resulting data would provide unequivocal proof of its molecular structure, including the conformation of the butanol side chain relative to the bromophenyl ring.

Advanced Theoretical and Computational Studies

Electronic Structure and Molecular Orbital Analysis (e.g., TD-DFT Studies)

The electronic structure of a molecule governs its chemical and physical properties. Molecular orbital (MO) theory is a fundamental framework for understanding the distribution of electrons in a molecule. Computational methods like Density Functional Theory (DFT) are widely used to calculate the electronic structure and molecular orbitals of organic compounds.

Time-dependent DFT (TD-DFT) is an extension of DFT that is particularly useful for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net For 1-(4-Bromophenyl)butan-2-ol, a TD-DFT analysis would involve calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

The analysis would also reveal the nature of the electronic transitions, such as n → π* or π → π* transitions, which are responsible for the absorption of light. The bromophenyl group and the hydroxyl group in this compound would both influence its electronic properties and the nature of its frontier molecular orbitals.

Table 1: Illustrative Molecular Orbital Data for a Phenylalkanol Derivative

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding π* orbital of the phenyl ring |

| LUMO | -1.2 | Antibonding π* orbital primarily localized on the phenyl ring |

| HOMO | -6.8 | Bonding π orbital of the phenyl ring with contribution from the oxygen lone pair |

| HOMO-1 | -7.5 | Bonding σ orbital associated with the alkyl chain |

Note: This table is illustrative and represents typical values for a similar aromatic alcohol. Actual values for this compound would require specific calculations.

Conformational Analysis and Isomerism

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.melumenlearning.com For this compound, rotation around the C1-C2 and C2-C3 bonds of the butanol chain, as well as the bond connecting the phenyl ring to the butanol chain, will lead to various conformers with different energies.

The stability of these conformers is influenced by factors such as steric hindrance and intramolecular interactions. For example, gauche interactions between bulky groups increase the energy of a conformer, making it less stable. youtube.com The anti-conformation, where bulky groups are positioned 180° apart, is generally the most stable. fiveable.me

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to calculate their relative energies. This information is crucial for understanding the molecule's preferred shape and how it might interact with other molecules, such as in a biological system or a chemical reaction.

Table 2: Relative Energies of Butane (B89635) Conformers

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 |

| Gauche | 60° | 0.9 |

| Eclipsed (H, CH3) | 120° | 3.4 |

| Syn (fully eclipsed) | 0° | 5.0 |

Note: This table shows the relative energies for the conformers of butane and is provided as a reference for understanding the energetic principles of conformational analysis.

Computational Exploration of Chemical Reactivity and Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, a benzylic alcohol, potential reactions include oxidation of the secondary alcohol to a ketone and reactions involving the aromatic ring, such as electrophilic aromatic substitution.

DFT calculations can be employed to map out the potential energy surface of a reaction. This involves locating the transition state structures and calculating the activation energies. A lower activation energy indicates a faster reaction rate. For instance, in the oxidation of the alcohol, computational studies could compare different mechanistic pathways, such as those involving different oxidizing agents or catalysts. nih.govrsc.org

Studies on the oxidation of benzylic alcohols have proposed mechanisms that can be investigated computationally, such as proton-coupled electron transfer (PCET). organic-chemistry.org Computational modeling can help to elucidate the role of various factors, including solvent effects and the influence of substituents on the aromatic ring, on the reaction mechanism and selectivity. acs.org

Table 3: Hypothetical Activation Energies for Benzylic Alcohol Oxidation Pathways

| Mechanistic Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Direct Hydride Transfer | DFT (B3LYP/6-31G) | 25.3 |

| Concerted Proton-Electron Transfer | DFT (B3LYP/6-31G) | 18.7 |

| Stepwise Electron-Proton Transfer | DFT (B3LYP/6-31G*) | 22.1 |

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to compare the feasibility of different reaction mechanisms. The values are not specific to this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Intermolecular interactions play a critical role in determining the physical properties of a substance, such as its melting point, boiling point, and solubility. For this compound, several types of intermolecular interactions are expected to be significant.

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular hydrogen bonds. This is a major factor influencing the physical properties of alcohols.

Pi-Pi Stacking: The presence of the aromatic phenyl ring allows for π-π stacking interactions between molecules. These interactions, arising from the attraction between the electron clouds of adjacent aromatic rings, contribute to the stability of the solid-state structure.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule.

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that are present between all molecules. youtube.com

Computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze and quantify these non-covalent interactions. These analyses can provide detailed information about the strength and nature of the interactions that govern the supramolecular assembly of the compound in the condensed phase.

Table 4: Common Intermolecular Interactions and Their Typical Energy Ranges

| Interaction Type | Typical Energy Range (kcal/mol) |

| Hydrogen Bond | 3 - 10 |

| Pi-Pi Stacking | 1 - 5 |

| Halogen Bond | 1 - 5 |

| Dipole-Dipole | 1 - 3 |

| London Dispersion Forces | < 1 |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(4-Bromophenyl)butan-2-ol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer: The compound is synthesized via Friedel-Crafts acylation of 4-bromotoluene with acetyl chloride using AlCl₃ as a catalyst, followed by ketone reduction. Critical parameters include maintaining low temperatures (0–5°C) during acylation and optimizing stoichiometry (1:1.2 substrate:acetyl chloride). Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Yield improvements are achieved by quenching the reaction with ice-water to prevent over-acylation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks confirm its structure?

- Methodological Answer:

- ¹H NMR (CDCl₃): Alcohol-bearing CH₂ appears as a triplet (δ 3.6–3.8 ppm, J = 6 Hz), aromatic protons as a multiplet (δ 7.2–7.5 ppm), and the hydroxyl group as a broad singlet (δ 1.5–2.0 ppm, exchangeable with D₂O).

- IR: O-H stretch (~3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹).

- EI-MS: Molecular ion peaks at m/z 228/230 (Br isotope pattern) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardization using isogenic cell models and orthogonal assays (e.g., enzymatic inhibition + cellular viability) is critical. Comparative analysis with structurally defined analogs (e.g., 1-(4-chlorophenyl)butan-2-ol) under identical conditions isolates structure-activity relationships. For example, replacing Br with Cl alters lipophilicity (logP) and receptor binding kinetics .

Q. What computational strategies predict the regioselectivity of electrophilic substitutions in this compound derivatives?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-rich sites. The bromine substituent exerts meta-directing effects, while steric hindrance from the butanol chain influences substitution patterns. Validation via Hammett plots comparing σ values of substituents (e.g., -NO₂, -OCH₃) confirms electronic effects. Computational results should align with experimental LC-MS data on reaction intermediates .

Q. How does stereochemistry at the C2 position influence interactions with chiral receptors, and what resolution methods separate enantiomers?

- Methodological Answer: The R-configuration enhances binding affinity to G-protein coupled receptors (e.g., β2-adrenergic receptors) due to spatial alignment with hydrophobic pockets. Chiral HPLC using amylose-based columns (n-hexane/isopropanol 85:15, 1 mL/min) resolves enantiomers. Circular dichroism (CD) between 200–250 nm confirms absolute configuration. Racemic mixtures can be derivatized with chiral auxiliaries (e.g., Mosher’s acid) for NMR-based assignment .

Q. What strategies improve the metabolic stability of this compound in preclinical pharmacokinetic studies?

- Methodological Answer:

- Structural Modifications: Introduce deuterium at the β-carbon to slow CYP450-mediated oxidation.

- Prodrug Design: Esterify the hydroxyl group with pivaloyloxymethyl to enhance oral bioavailability.

- In Vitro Assays: Use human liver microsomes (HLM) to measure intrinsic clearance (Clint < 15 μL/min/mg indicates stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.